molecular formula C17H14N2O B2691541 4-(2,3-dihydro-1H-inden-5-yl)-2H-phthalazin-1-one CAS No. 866050-17-1

4-(2,3-dihydro-1H-inden-5-yl)-2H-phthalazin-1-one

Cat. No. B2691541
CAS RN: 866050-17-1
M. Wt: 262.312
InChI Key: QUNLJIIVEJUHHO-UHFFFAOYSA-N
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Description

The compound “4-(2,3-dihydro-1H-inden-5-yl)-2H-phthalazin-1-one” is a complex organic molecule. It likely contains an indene and a phthalazinone group .


Synthesis Analysis

While specific synthesis methods for this compound were not found, similar compounds have been synthesized through various methods. For instance, a novel cathinone derivative was identified which required the use of several analytical techniques, including gas chromatography–mass spectrometry, liquid chromatography coupled with high-resolution mass spectrometry, nuclear magnetic resonance spectroscopy, and X-ray crystallography .


Molecular Structure Analysis

The molecular structure of this compound is likely complex due to the presence of the indene and phthalazinone groups. The indene group is a polycyclic hydrocarbon composed of a benzene ring fused with a cyclopentene ring .

Scientific Research Applications

Retinoic Acid Receptor α Agonists

The compound has been identified as a potential Retinoic Acid Receptor α (RARα) agonist . RARα plays a pivotal role in controlling cellular differentiation and apoptosis, making it an important drug target for cancer therapy and prevention . The compound showed a moderate binding affinity and exhibited a great potential to induce the differentiation of NB4 cells .

Antiproliferative Activity

The compound has shown potent antiproliferative activity . This means it could potentially inhibit the growth of cells, which is particularly useful in the context of cancer treatment where uncontrolled cell growth is a major issue .

Cancer Chemoprevention

The compound could potentially be used in cancer chemoprevention . Chemoprevention involves the use of substances to stop or slow the development of cancer. This is particularly relevant given the compound’s potential as a RARα agonist and its antiproliferative activity .

Development of Novel RARα Agonists

The compound’s structure has established indene as a promising skeleton for the development of novel RARα agonists . This could lead to the development of new drugs for cancer therapy and prevention .

Synthesis of Pyrimidine-Containing Compounds

The compound could potentially be used in the synthesis of new pyrimidine-containing compounds . Pyrimidine is a nitrogen-containing heterocyclic aromatic compound that occurs widely in nature and has attracted tremendous attention due to its wide usage in medicinal chemistry research .

Development of Biologically Active Agents

Given the wide therapeutic implications of pyrimidine-based drugs, the compound could potentially be used in the design of new heterocyclic compounds as biologically active agents . This could lead to the development of new drugs with a beneficial role in fighting diseases .

properties

IUPAC Name

4-(2,3-dihydro-1H-inden-5-yl)-2H-phthalazin-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2O/c20-17-15-7-2-1-6-14(15)16(18-19-17)13-9-8-11-4-3-5-12(11)10-13/h1-2,6-10H,3-5H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUNLJIIVEJUHHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)C=C(C=C2)C3=NNC(=O)C4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2,3-dihydro-1H-inden-5-yl)-1,2-dihydrophthalazin-1-one

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